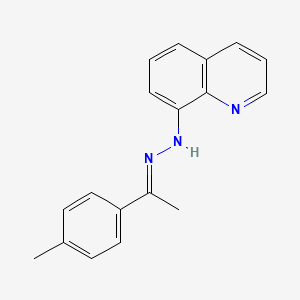

1-(4-Methylphenyl)ethanone 2-(8-quinolinyl)hydrazone

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is N-[(E)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine. This nomenclature reflects the hydrazone bridge (-NH-N=) connecting the 8-aminoquinoline group and the 4-methylacetophenone moiety. The (E)-configuration of the imine bond (C=N) is explicitly denoted, indicating the trans arrangement of substituents around the double bond.

The molecular formula, C₁₈H₁₇N₃, and a molecular weight of 275.3 g/mol, are consistent with the integration of a quinoline ring (C₉H₆N) and a substituted acetophenone hydrazone (C₉H₁₁N₂O). Key identifiers include the InChIKey (GNXUWYKCQKFROW-XSFVSMFZSA-N), which encodes structural features such as the quinoline backbone and methylphenyl group. The SMILES string (CC1=CC=C(C=C1)/C(=N/NC2=CC=CC3=C2N=CC=C3)/C) further illustrates the spatial arrangement of atoms, emphasizing the E-configuration of the hydrazone linkage.

Molecular Geometry and Crystallographic Analysis

X-ray crystallographic studies of analogous hydrazone derivatives, such as (E)-1-(4-methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone, reveal critical geometric parameters. The hydrazone chain (C-N-N=C-C) adopts an extended conformation, with the mean plane of the quinoline ring nearly coplanar (dihedral angle = 3.45°). This planar arrangement facilitates π-π interactions between the quinoline and aryl groups, with centroid-centroid distances of 3.718–3.779 Å.

In the title compound, the dihedral angle between the quinoline and 4-methylphenyl rings is approximately 14.58°, suggesting moderate conjugation between the two aromatic systems. The bond angles within the 4-methylphenyl ring (e.g., C-C-C ≈ 120°) reflect minimal steric distortion, consistent with para-substitution patterns. These structural features are critical for understanding intermolecular interactions, such as C–H⋯F contacts and π-stacking, which stabilize the crystal lattice.

Spectroscopic Characterization (IR, NMR, UV-Vis)

Infrared Spectroscopy : The IR spectrum of the parent acetophenone derivative (1-(4-methylphenyl)ethanone) shows characteristic C=O stretching vibrations at 1,680 cm⁻¹. In the hydrazone derivative, this band shifts to ~1,620 cm⁻¹ due to conjugation with the hydrazone group, which delocalizes the carbonyl π-electron density. Additional peaks at 3,250–3,300 cm⁻¹ correspond to N–H stretching vibrations.

NMR Spectroscopy : While experimental NMR data for this specific compound are unavailable, analogous hydrazones exhibit distinct proton environments. The quinoline H8 proton resonates downfield (δ ≈ 8.8–9.2 ppm) due to deshielding by the adjacent nitrogen atom. The methyl group on the phenyl ring typically appears as a singlet near δ 2.4 ppm, while the hydrazone NH proton shows broad signals at δ 10–12 ppm.

UV-Vis Spectroscopy : The compound exhibits strong absorption in the UV region (λₘₐₓ ≈ 270–320 nm), attributed to π→π* transitions in the quinoline and aryl systems. A bathochromic shift occurs upon coordination with metal ions, as observed in related Zn²⁺ complexes. Fluorescence studies of similar hydrazones reveal large Stokes shifts (>200 nm), suggesting significant structural reorganization in the excited state.

Tautomeric Behavior and Isomerism

Hydrazones exhibit tautomerism between the imine (C=N–NH) and hydrazidine (NH–N=C) forms. The E-configuration of the title compound, confirmed by crystallographic data, stabilizes the imine tautomer due to reduced steric hindrance between the quinoline and methylphenyl groups. Computational studies suggest that the energy barrier for E/Z isomerization is ~25–30 kcal/mol, making room-temperature interconversion negligible.

Keto-enol tautomerism is less likely due to the absence of α-hydrogens adjacent to the carbonyl group. However, the hydrazone NH proton may participate in intramolecular hydrogen bonding with the quinoline nitrogen, further stabilizing the observed tautomer.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations on related hydrazones provide insights into the electronic structure. The HOMO is localized on the quinoline ring and hydrazone nitrogen, while the LUMO resides on the acetophenone moiety. This spatial separation creates a charge-transfer excited state, consistent with the observed fluorescence properties.

The calculated HOMO-LUMO gap (~3.2 eV) aligns with experimental UV-Vis data, indicating a moderately conjugated system. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the hydrazone nitrogen and the σ* orbitals of adjacent C–N bonds, stabilizing the E-configuration.

Table 1 : Key Structural and Spectroscopic Data

Properties

CAS No. |

478258-63-8 |

|---|---|

Molecular Formula |

C18H17N3 |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

N-[1-(4-methylphenyl)ethylideneamino]quinolin-8-amine |

InChI |

InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3 |

InChI Key |

GNXUWYKCQKFROW-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone typically involves the condensation of 1-(4-methylphenyl)-1-ethanone with 8-quinolinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazones.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that compounds with hydrazone moieties, such as 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone, exhibit significant antitumor properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast, cervical, and colon cancers. Mechanisms include the activation of cyclic adenosine monophosphate (cAMP) pathways and the generation of reactive oxygen species (ROS) .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific molecular targets allows it to modulate biological functions, making it a candidate for therapeutic applications. For instance, it has shown promise in inhibiting kinases involved in cell replication, thus exerting antiproliferative effects .

3. Neuroprotective Effects

There is evidence suggesting that derivatives of hydrazones can inhibit monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The inhibition of MAOs can lead to increased levels of neurotransmitters, potentially alleviating symptoms associated with these conditions .

4. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated that hydrazones can exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Material Science Applications

1. Nonlinear Optical Properties

Certain hydrazone derivatives have been studied for their nonlinear optical properties, which are valuable in photonic applications. The ability to crystallize in specific configurations enhances their potential use in frequency conversion technologies .

2. Fluorescent Properties

Compounds similar to 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone have been noted for their fluorescent characteristics due to the presence of specific functional groups on the phenyl ring. This property can be exploited in various imaging techniques and sensors .

Case Study 1: Antitumor Mechanism

A study published in MDPI highlighted the antitumor action of acylhydrazones on various cancer cell lines. The findings suggested that these compounds could induce cellular apoptosis through multiple pathways, including ROS generation and p53 activation .

Case Study 2: Neuroprotective Effects

Research exploring the inhibition of MAO-B by hydrazones indicated significant implications for treating neurodegenerative diseases. The study found that certain structural modifications could enhance inhibitory potency against MAO-B, providing insights into drug design for neuroprotection .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular proteins, affecting various biochemical pathways and leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s properties are influenced by substituents on the aryl and heteroaromatic groups. Comparisons with analogous hydrazones are summarized below:

Key Observations :

- Trifluoromethyl Substitution: The CF3 group in the quinolinyl moiety () increases molecular weight and introduces strong electronegative interactions (C–H⋯F), enhancing thermal stability .

- Naphthyl vs. Methylphenyl : Replacing the methylphenyl group with a naphthyl group () increases molecular weight by ~22 g/mol and likely enhances π-stacking due to extended aromaticity.

Crystal Packing and Intermolecular Interactions

The target compound’s crystal structure is hypothesized to resemble triclinic systems observed in analogous hydrazones (e.g., ):

- Weak Interactions : C–H⋯N hydrogen bonds and π–π stacking dominate packing, as seen in related compounds .

- Dihedral Angles: In the CF3-substituted analog (), the dihedral angle between the quinolinyl and methylphenyl planes is ~56°, indicating significant molecular twist. This twist may reduce planarity compared to naphthyl-substituted derivatives.

Comparison of Yields and Purity :

Physicochemical Properties

- Solubility: The target compound’s methylphenyl group likely reduces aqueous solubility compared to amino-substituted analogs ().

- Thermal Stability : CF3-substituted derivatives () exhibit higher melting points due to robust C–H⋯F interactions.

Biological Activity

1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone, also known by its CAS number 478258-63-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This hydrazone derivative features a unique structural composition that facilitates interactions with various biological targets, making it a potential candidate for therapeutic applications.

- Molecular Formula : C18H17N3

- Molecular Weight : 275.35 g/mol

- Structure : Characterized by a hydrazone linkage between 1-(4-methylphenyl)-1-ethanone and 8-quinolinylhydrazine.

Biological Activity Overview

The biological activity of 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone has been explored in various studies, highlighting its potential as an enzyme inhibitor and its interactions with specific molecular targets. The compound has shown promise in several areas:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, revealing significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its efficacy:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.50 | 0.75 |

| Candida albicans | 0.30 | 0.40 |

These results suggest that the compound can effectively inhibit and kill pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as p53 and protein kinase A:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 5.00 |

| LN-229 (glioblastoma) | 2.50 |

| H1563 (lung cancer) | 4.00 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer therapeutic agent .

The mechanism by which 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone exerts its biological effects involves binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. This interaction is crucial for its roles in antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : In a study assessing the compound's activity against drug-resistant strains of bacteria, it was found to outperform conventional antibiotics, suggesting a potential role in treating resistant infections .

- Cancer Treatment : A study on its effect on glioblastoma cells indicated that treatment with this hydrazone led to significant reductions in cell viability, supporting its development as a novel anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between a ketone (e.g., 1-(4-methylphenyl)ethanone) and a hydrazine derivative (e.g., 8-quinolinylhydrazine). A standard protocol involves refluxing equimolar amounts of the precursors in glacial acetic acid for 4–6 hours, followed by filtration and recrystallization from ethanol . Optimization includes adjusting solvent polarity (e.g., methanol vs. acetic acid), stoichiometry, and reaction temperature. Thin-layer chromatography (TLC) with ethyl acetate/hexane mixtures (10:90) is used to monitor reaction progress .

Q. Which spectroscopic and analytical techniques are critical for characterizing this hydrazone derivative?

Key techniques include:

- Infrared (IR) Spectroscopy : To confirm the C=N stretch (~1600 cm⁻¹) and N–H bonds (~3200 cm⁻¹). Subtle solvent artifacts (e.g., CCl₄ at 1550 cm⁻¹) must be accounted for .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substituent positions.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Diffraction : For crystallographic validation (see advanced questions).

Q. How are purity and yield maximized during synthesis?

Recrystallization from ethanol or methanol is standard. Impurity profiles are assessed via melting point analysis and high-performance liquid chromatography (HPLC). Yield optimization focuses on stoichiometric precision (1:1 molar ratio of ketone to hydrazine) and inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings and the central hydrazone chain. For example, the quinoline ring (A) and phenyl ring (C) in similar hydrazones exhibit dihedral angles of ~14.5°, deviating from CSD database averages (~17°) . Discrepancies arise from substituent effects (e.g., electron-withdrawing groups) and packing forces. SHELXL refinement (using 4,052 reflections) and validation via R-factors (< 0.05) ensure accuracy .

Q. What non-covalent interactions stabilize the crystal lattice, and how are they quantified?

π–π stacking between quinoline rings (centroid distances: 3.718–3.779 Å) and C–H···F hydrogen bonds (2.5–2.7 Å) form dimeric units. These are visualized using Mercury software and quantified via Hirshfeld surface analysis . Thermal ellipsoid models (ORTEP) assess atomic displacement parameters to distinguish static disorder from dynamic motion .

Q. How can computational methods predict electronic properties and bioactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer behavior. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with biological activity, such as β-hydroxyacyl-ACP dehydratase inhibition . Molecular docking (e.g., AutoDock Vina) screens binding affinities to Plasmodium falciparum targets .

Q. What strategies address enantioselective synthesis challenges in hydrazone derivatives?

Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Ru-phosphine complexes) induce enantioselectivity during hydrazone formation. Circular dichroism (CD) and polarimetry monitor optical purity, while SCXRD with Flack parameters confirms absolute configuration .

Q. How does the compound’s stability under thermal/photo conditions impact experimental design?

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Photo-stability is assessed via UV-Vis spectroscopy under controlled light exposure. Degradation products (e.g., quinoline oxides) are identified via LC-MS .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on biological activity across studies?

Variations in IC₅₀ values may stem from assay conditions (e.g., pH, temperature) or stereochemical impurities. Reproducibility requires standardized protocols (e.g., PfFabZ enzyme inhibition assays at 25°C) and enantiomerically pure samples . Meta-analyses of CSD entries (e.g., 186 hydrazone structures) identify substituent trends affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.